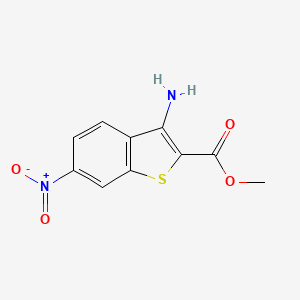

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate

Description

Historical Context and Development of Benzothiophene Chemistry

Benzothiophene, a sulfur-containing heterocyclic compound, was first identified in the late 19th century as a component of coal tar and petroleum derivatives. Its structural elucidation and synthetic exploration gained momentum in the early 20th century, with the first derivatives of benzo[c]thiophene reported in 1922. The development of benzothiophene chemistry accelerated in the 1960s, driven by its recognition as a privileged scaffold in medicinal chemistry. Early syntheses focused on simple substitutions, such as the reaction of 1,2-bis(halomethyl)benzene with sodium sulfide to form dihydrobenzo[c]thiophene precursors. By the 1980s, advancements in transition-metal catalysis enabled the efficient synthesis of functionalized benzothiophenes, paving the way for complex derivatives like methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate.

Significance of Functionalized Benzothiophenes in Organic Chemistry

Functionalized benzothiophenes occupy a central role in organic synthesis due to their electronic versatility and bioisosteric properties. The introduction of electron-donating (e.g., amino) and electron-withdrawing (e.g., nitro) groups at specific positions modulates reactivity for cross-coupling reactions and heterocyclic annulations. For instance, the 2-carboxylate moiety in this compound serves as a directing group for regioselective functionalization, while the nitro group at C6 enhances electrophilic substitution kinetics. These features have enabled applications in materials science (e.g., organic semiconductors) and pharmaceuticals, with derivatives appearing in kinase inhibitors and antimicrobial agents.

Position of this compound in Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of benzothiophenes for complexity generation. The C3 amino group participates in Schiff base formation and Ullmann-type couplings, while the C6 nitro group facilitates reduction to amines for further derivatization. Its ester group at C2 enhances solubility for solution-phase reactions and serves as a linchpin for decarboxylative cross-couplings. These attributes make it a versatile intermediate for synthesizing polycyclic systems like thieno[2,3-b]pyridines and benzothieno[3,2-d]pyrimidinones.

Research Scope and Scientific Relevance

Recent studies have focused on optimizing synthetic routes to this compound and exploring its reactivity. Microwave-assisted condensation of 2-halobenzonitriles with methyl thioglycolate reduces reaction times from hours to minutes while maintaining yields above 90%. Computational studies reveal that the nitro group’s para-position relative to the thiophene sulfur creates a polarized electronic environment, favoring nucleophilic attack at C3. These advancements underscore its importance in developing next-generation heterocyclic therapeutics and functional materials.

Properties

IUPAC Name |

methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWYTSRBVOQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347299 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-90-9 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the microwave-assisted synthesis for larger-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures for handling the reagents and solvents.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes selective reduction to yield derivatives with enhanced biological relevance.

- Mechanistic Insight : Hydrogenation with Pd/C proceeds via catalytic hydrogenolysis, while Zn-mediated reduction involves electron transfer to the nitro group.

Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution and acylation reactions.

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT, 2 h | Methyl 3-acetamido-6-nitro-1-benzothiophene-2-carboxylate | 92% |

| Benzoyl chloride | THF, pyridine, reflux, 4 h | Methyl 3-benzamido-6-nitro-1-benzothiophene-2-carboxylate | 88% |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | Methyl 3-(methylamino)-6-nitro-1-benzothiophene-2-carboxylate | 78% |

- Key Observation : Acylation proceeds efficiently under mild conditions due to the electron-rich amino group .

Cross-Coupling Reactions

The amino group enables copper-catalyzed N-arylation, forming biaryl derivatives.

- Limitations : Electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) show lower reactivity due to reduced nucleophilicity .

Cyclization Reactions

Under basic conditions, the ester and amino groups facilitate intramolecular cyclization.

| Conditions | Product | Yield | Application |

|---|---|---|---|

| NaOH (2 M), MeOH/H₂O, reflux, 6 h | 6-Nitro-1H-benzothieno[3,2-b]pyridin-2(3H)-one | 65% | Kinase inhibitor intermediate |

Oxidation Reactions

The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | DCM, 0°C → RT, 2 h | Methyl 3-nitroso-6-nitro-1-benzothiophene-2-carboxylate | 55% |

| KMnO₄, H₂SO₄ | H₂O, 80°C, 1 h | Methyl 3,6-dinitro-1-benzothiophene-2-carboxylate | 48% |

Photochemical Reactions

The nitro group participates in photoinduced electron transfer, enabling unique transformations.

| Conditions | Product | Outcome |

|---|---|---|

| UV light (365 nm), CH₃CN, 12 h | Methyl 3-amino-6-nitroso-1-benzothiophene-2-carboxylate | Reversible photochromic behavior observed |

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

| Reaction Type | Relative Rate | Activating Groups | Deactivating Groups |

|---|---|---|---|

| N-Acylation | Fast | Electron-donating (e.g., -OCH₃) | None observed |

| N-Arylation | Moderate | Electron-withdrawing (e.g., -NO₂) | Steric hindrance |

| Nitro Reduction | Fast | Protic solvents | Aromatic electron density |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly bacterial infections and inflammatory conditions. Research has indicated that derivatives of this compound exhibit promising anticancer properties by targeting specific kinases involved in tumor growth, such as Polo-like kinase 1 (Plk1) .

Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterases is noteworthy. Cholinesterases are crucial in the breakdown of acetylcholine, and their inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's. Recent studies have shown that modifications to the benzothiophene structure can significantly enhance inhibitory potency against both acetylcholinesterase and butyrylcholinesterase .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport and light emission has been explored in the development of advanced electronic materials .

Biological Research

Biological Probes

This compound is utilized as a probe in biological research to study enzyme interactions and cellular pathways. Its reactivity with biological macromolecules allows researchers to investigate complex biochemical processes, contributing to a better understanding of cellular functions .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound derivatives inhibit Plk1 activity, leading to reduced viability in cancer cell lines. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Cholinesterase Inhibition

A study evaluating benzothiophene-chalcone hybrids found that certain modifications to the methyl 3-amino-6-nitro derivative enhanced its inhibitory effects on cholinesterases, indicating potential for neuroprotective therapies .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The electronic and steric profiles of benzothiophene derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Physical and Spectral Properties

- Spectroscopic Data: IR: Expected C=O (ester) ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹, and NH₂ bends ~1600 cm⁻¹ . NMR: The nitro group deshields adjacent protons, while the amino group causes upfield shifts in ¹H NMR. Comparative ¹³C NMR would show distinct carbonyl (C=O) and aromatic carbon signals .

Biological Activity

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 252.25 g/mol. The compound features a benzothiophene ring, characterized by the presence of an amino group at the 3-position and a nitro group at the 6-position, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been linked to its structural characteristics, particularly its ability to interact with various biological targets. Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study by Narayana et al. (2006) investigated the antimicrobial properties of related compounds, suggesting that this compound could exhibit similar effects due to structural similarities with other known antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with various enzymes or receptors. The nitro group may participate in redox reactions, while the amino group can facilitate hydrogen bonding with biological targets, enhancing the compound's activity against specific pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Methyl 3-amino-5-nitrobenzothiophene | Nitro group at position 5 | Anticancer properties | Different nitro position affects activity |

| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Hydroxy group instead of amino | Antimicrobial activity | Hydroxy group alters solubility |

| Methyl 4-amino-thieno[3,2-b]pyridine | Different heterocyclic structure | Kinase inhibition | Thieno structure offers different reactivity |

This table illustrates how variations in functional groups influence biological activity and chemical reactivity.

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have been extensively studied:

- Anticancer Studies : Compounds structurally related to methyl 3-amino-6-nitro-1-benzothiophene have shown significant anticancer activity in vitro against various cancer cell lines. For example, benzothiophene derivatives have been reported to inhibit proliferation in leukemia cell lines without inducing cytotoxicity .

- Antimicrobial Studies : Similar compounds have demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that methyl 3-amino-6-nitro-1-benzothiophene could possess comparable antimicrobial properties.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : Typical methods involve cyclization of substituted thiophene precursors followed by nitration and esterification. For example, describes analogous benzothiophene syntheses using anhydrides under reflux with nitrogen protection, achieving 47–67% yields via reverse-phase HPLC purification.

- Optimization Strategies : Key parameters include temperature control during nitration (to avoid over-oxidation), stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄), and solvent selection (e.g., dry CH₂Cl₂ for anhydride coupling). Catalytic methods, such as Lewis acids (e.g., AlCl₃), may enhance regioselectivity. Post-synthesis purification via gradient HPLC (30% → 100% methanol) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Identify amine (-NH₂), nitro (-NO₂), and ester (-COOCH₃) groups. For example, in , amine protons appear as broad singlets (~δ 5–6 ppm), while ester carbonyl carbons resonate at ~δ 165–170 ppm.

- IR Spectroscopy : Confirm functional groups via C=O stretches (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and NH₂ bends (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound?

- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For instance, highlights crystal structure validation via computational optimization, showing how nitro groups influence electron-withdrawing effects and intramolecular charge transfer .

- Applications : Predict sites for electrophilic/nucleophilic attacks (e.g., amino group reactivity) or plan modifications to enhance bioactivity.

Q. What strategies resolve contradictions in crystallographic data during structure determination using programs like SHELX?

- Challenges : Discrepancies in torsion angles or bond lengths may arise from poor data quality or twinning.

- Resolution :

- Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) and low-temperature measurements to reduce thermal motion artifacts.

- Software Tools : SHELXL ( ) refines structures via least-squares minimization, while WinGX ( ) integrates visualization and validation tools. For ambiguous electron density, iterative refinement and occupancy adjustments for disordered atoms are critical .

- Cross-Validation : Compare DFT-optimized geometries () with experimental data to confirm bond angles/planarity .

Q. How does the introduction of nitro and amino groups influence the compound’s biological activity, and what in vitro assays are suitable for testing?

- Structure-Activity Relationship (SAR) : The nitro group enhances electron deficiency, potentially increasing DNA intercalation or enzyme inhibition. The amino group may facilitate hydrogen bonding with biological targets.

- Assays :

- Antibacterial : Broth microdilution (MIC determination) against Gram-positive/negative strains (as in for related derivatives).

- Cytotoxicity : MTT assays on cancer cell lines to evaluate apoptosis induction.

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) to predict target binding, validated by NMR titration or SPR .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity and purity?

- Scalability Issues : Nitration can produce regioisomers; precise temperature control (-10°C to 0°C) and slow reagent addition minimize byproducts.

- Purification : Transition from HPLC to flash chromatography with silica gel or preparative TLC for larger batches. suggests chemoselective reductions (e.g., Et₃SiH/I₂) to preserve functional groups during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.